N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide
Description
Properties
Molecular Formula |
C9H13F3N4O |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide |
InChI |
InChI=1S/C9H13F3N4O/c1-5-3-7(9(10,11)12)14-16(5)6(2)4-8(13)15-17/h3,6,17H,4H2,1-2H3,(H2,13,15) |
InChI Key |
CKMVSSGYZPFFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=NO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation of carbon-centered radical intermediates.
Formation of the Butanimidamide Moiety: The butanimidamide moiety is formed by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and pyrazole groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like copper or palladium and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function .
Comparison with Similar Compounds
Key Properties :
- CAS Numbers : 265314-19-0 (95% purity) and 1006353-01-0 (97% purity) . The discrepancy may arise from isomerism or sourcing differences.
- Purity : Typically 95–97%, as reported in commercial catalogs .
- Applications : Pyrazole derivatives are widely used in pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals due to their metabolic stability and target specificity .
Synthesis and Structural Analysis :
The compound’s structure has been validated using crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation), which are standard in small-molecule crystallography .
Comparison with Similar Compounds
Pyrazole derivatives with trifluoromethyl groups are prominent in medicinal and agrochemical research. Below is a detailed comparison:
Structural Analogs in Agrochemicals (Patent EP2023)
The European patent application (2023) lists inhibitors of oxysterol-binding protein featuring pyrazole-acetyl-piperidyl scaffolds. Key analogs include:
Notes:
- †The larger molecular weight of patented analogs correlates with extended piperidyl-pyridine moieties, which improve target binding but reduce solubility compared to the target compound .
Fluorinated Pyrazole Derivatives
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone (CAS Ref: 10-F428792): Features a trifluoromethyl ketone group, enhancing electrophilicity for nucleophilic reactions. Discontinued, highlighting supply-chain challenges for fluorinated pyrazoles .
- 4-Amino-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: Combines pyrazole and triazole rings, offering dual hydrogen-bonding sites. Lower molecular weight (182.23 vs. ~250–300 g/mol) but reduced metabolic stability due to the absence of -CF₃ .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.0), favoring membrane permeability but requiring formulation optimization for aqueous solubility .
Commercial Availability
Q & A
Q. What are the recommended methods for structural characterization of N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide?
- Methodological Answer : Structural elucidation should combine X-ray crystallography and spectroscopic techniques. For crystallographic analysis, use SHELX (SHELXL for refinement and SHELXS for structure solution) to resolve bond lengths, angles, and torsional parameters . Pair this with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry . Spectroscopic validation via -NMR and -NMR (as in ) can confirm functional groups, while LC/MS (e.g., m/z 250.23 for CHFNO) verifies molecular weight .
Q. How can researchers optimize synthesis routes for this compound?
- Methodological Answer : Synthesis should prioritize regioselective pyrazole ring formation. A validated approach involves coupling hydroxylamine derivatives with trifluoromethyl-substituted pyrazole precursors under controlled conditions (e.g., sodium azide catalysis for triazole analogs, as in ). Use anhydrous solvents (e.g., DMF) and catalysts like Pd/C to minimize side reactions. Monitor purity (≥95%) via HPLC, referencing protocols in and .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. LC/MS (e.g., ESI+ mode) can detect degradation products, as demonstrated for related imidazoles in . For stability studies, use accelerated thermal gravimetric analysis (TGA) and monitor hygroscopicity in DMSO/water mixtures (see for solubility guidelines) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported molecular weights or CAS numbers?
- Methodological Answer : Cross-validate data using orthogonal techniques. For example, reports CAS 265314-19-0 (Mol. Wt. 182.23), while lists EN300-230830 (Mol. Wt. 236.20). Perform high-resolution mass spectrometry (HRMS) to confirm empirical formulas and isotopic patterns. Cross-check crystallographic data (e.g., unit cell parameters via SHELX) against published analogs in .
Q. What strategies are effective for studying the compound’s polymorphism or crystallographic packing?
- Methodological Answer : Screen polymorphs using solvent-mediated crystallization (e.g., vapor diffusion in acetonitrile/water). Compare powder X-ray diffraction (PXRD) patterns with single-crystal data from SHELXL-refined structures. For packing analysis, use Mercury software to visualize π-π stacking or hydrogen-bonding networks, as applied to bis-pyrazole complexes in .
Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with targets like RNA polymerase or CYP enzymes (see ). For in silico insights, perform molecular docking (AutoDock Vina) using crystallographic coordinates (PDB: 4Y0 in ) to model ligand-protein interactions .
Q. What experimental approaches are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with cyclopropyl or difluoromethyl groups, as in ). Test bioactivity in in vitro assays (e.g., antifungal screens for pyrazole derivatives in ). Use multivariate statistical analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters with activity .
Key Recommendations for Researchers
- Contradiction Management : Always cross-reference CAS numbers and molecular weights with HRMS and crystallography.
- Advanced Tools : Leverage SHELX and ORTEP-3 for structural precision, avoiding less reliable software .
- Biological Studies : Prioritize targets highlighted in patent literature (e.g., oxysterol-binding protein inhibitors in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
